2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide
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Overview
Description
2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(4-chlorobenzyl)-N-ethylacetamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorobenzyl)benzamide
- N-(4-Chlorobenzyl)-N-ethylacetamide
- 2-Chloro-N-ethylacetamide
Uniqueness
2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is unique due to the presence of both chlorine atoms and the benzyl group, which confer specific chemical properties. These structural features make it more
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFEOUPFGWGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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